Cas no 102-16-9 (Benzyl phenylacetate)

Benzyl phenylacetate 化学的及び物理的性質
名前と識別子
-
- Benzyl 2-phenylacetate
- Phenylacetic acid benzyl ester
- BENZYL PHENYLACETATE
- phenyl-acetic acid benzyl ester
- FEMA 2149
- Benzyl α-toluate
- Benzylphenylacetat
- Benzhydrol acetate
- Benzhydryl acetate
- Benzyl alpha-toluate
- Benzyl benzeneacetate
- benzylphenylacetate
- benzyl2-phenylacetate
- α-Phenylbenzyl=acetate
- BENZENEACETIC ACID, PHENYLMETHYL ESTER
- Phenylmethyl benzeneacetate
- Acetic acid, phenyl-, benzyl ester
- benzyl phenyl acetate
- BENZYLPHENYL ACETATE
- FEMA No. 2149
- Benzylphenylacetate fcc
- A7LDA0CIWF
- Phenylacetic acid, benzyl ester
- MIYFJEKZLFWKLZ-UHFFFAOYSA-N
- Benzyl-.alpha.-toluate
- Benzyl .alpha.-toluate
- Phenylacet
- Benzyl phenylacetate
-
- MDL: MFCD00022045
- インチ: 1S/C15H14O2/c16-15(11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2
- InChIKey: MIYFJEKZLFWKLZ-UHFFFAOYSA-N
- ほほえんだ: O(C(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O)C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]
計算された属性
- せいみつぶんしりょう: 226.09900
- どういたいしつりょう: 226.09938
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
じっけんとくせい
- 色と性状: ジャスミンの甘みとハチミツのような香りを持つ無色の液体です。
- 密度みつど: 1.097
- ふってん: 320°C(lit.)
- フラッシュポイント: 93 ºC
- 屈折率: 1.555
- PSA: 26.30000
- LogP: 2.97250
- FEMA: 2149 | BENZYL PHENYLACETATE
- ようかいせい: エタノール、クロロホルム、エーテルと混和することができます。
Benzyl phenylacetate セキュリティ情報
Benzyl phenylacetate 税関データ
- 税関コード:2916399090
- 税関データ:
中国税関コード:
2916399090概要:
29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
要約:
29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
Benzyl phenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02046-1ml |
Benzyl 2-phenylacetate |
102-16-9 | 1ml |
¥848.0 | 2021-09-04 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00855-10kg |
Benzyl 2-phenylacetate |
102-16-9 | 10kg |
¥15398.0 | 2021-09-04 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B859316-100g |
Benzyl Phenylacetate |
102-16-9 | 98% | 100g |
¥118.00 | 2022-09-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BS776-500g |
Benzyl phenylacetate |
102-16-9 | 98% | 500g |
¥327.0 | 2022-06-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00855-SAmPLE |
Benzyl 2-phenylacetate |
102-16-9 | ≥98% | sample |
¥558.0 | 2024-07-19 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W214906-1KG-K |
Benzyl phenylacetate |
102-16-9 | ≥98%, FG | 1KG |
2162.21 | 2021-05-17 | |
Alichem | A019113058-1000g |
Benzyl 2-phenylacetate |
102-16-9 | 95% | 1000g |
$542.49 | 2023-09-04 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B153102-25g |
Benzyl phenylacetate |
102-16-9 | >98.0%(GC) | 25g |
¥42.90 | 2023-09-04 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W214906-SAMPLE-K |
Benzyl phenylacetate |
102-16-9 | ≥98%, FG | 587.6 | 2021-05-17 | ||
Aaron | AR0006X0-500g |
Benzeneacetic acid, phenylmethyl ester |
102-16-9 | 98% | 500g |
$40.00 | 2025-02-10 |
Benzyl phenylacetate 関連文献
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1. Anodic oxidation. Part XI. Carbon anodes in electrosyntheses based on carboxylate ionsM. P. J. Brennan,R. Brettle J. Chem. Soc. Perkin Trans. 1 1973 257
-
2. Surface photochemistry: radical pair combination on a silica gel surface and in micellesDavid Avnir,Linda J. Johnston,Paul de Mayo,S. King Wong J. Chem. Soc. Chem. Commun. 1981 958
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3. CXIII.—The influence of different centres of absorption on the spectra of substancesJohn Edward Purvis J. Chem. Soc. 1927 780
-
Zihao Fu,Qi Zhou,Yiyang Xiao,Jianbo Wang Polym. Chem. 2022 13 2123
-
Xiaohui Liu,Wei Sun,Luyi Zou,Zhiyuan Xie,Xiao Li,Canzhong Lu,Lixiang Wang,Yanxiang Cheng Dalton Trans. 2012 41 1312
-
6. Cyclisation reactions involving the oxidation of carboxylic acids with lead tetra-acetate. Part III. Oxidation of phenyl- and o-biphenylyl-substituted acetic and propionic acids, and of o-biphenylylmethylmalonic acidD. I. Davies,C. Waring J. Chem. Soc. C 1968 2332
-
Gang Cao,Hao Cai,Xiaodong Cong,Xiao Liu,Xiaoqing Ma,Yajing Lou,Kunming Qin,Baochang Cai Analyst 2012 137 3828
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8. Selective mono-benzylation of methylene active compounds with dibenzyl carbonate: benzylation of phenolMaurizio Selva,Carlos Alberto Marques,Pietro Tundo J. Chem. Soc. Perkin Trans. 1 1995 1889
-
Mahesh Kumar,Ramesh Kumar Vishwakarma,Preeti,Krishna Nand Singh New J. Chem. 2023 47 2412
-
10. Magnetochemical investigations. Part 9.—The diamagnetic susceptibilities of acids and esters containing a benzene nucleusW. Rogie Angus,G. I. W. Llewelyn,G. Stott Trans. Faraday Soc. 1954 50 1311
関連分類
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzyloxycarbonyls
- Natural Products and Extracts Flavors and Fragrances Essential Oils
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
Benzyl phenylacetateに関する追加情報
Benzyl Phenylacetate: A Comprehensive Overview
Benzyl Phenylacetate, also known by its CAS No. 102-16-9, is a versatile organic compound with significant applications in various industries. This compound, characterized by its aromatic and ester functional groups, has been a subject of extensive research due to its unique properties and potential uses. In recent years, advancements in synthetic methodologies and material science have further highlighted its importance in both academic and industrial settings.
The chemical structure of Benzyl Phenylacetate consists of a benzene ring attached to an acetate group via a methylene bridge. This structure not only imparts stability but also contributes to its distinctive reactivity. The compound is commonly synthesized through esterification reactions, where phenylacetic acid reacts with benzyl alcohol in the presence of an acid catalyst. Recent studies have explored greener synthesis routes, such as enzymatic catalysis and microwave-assisted synthesis, which offer improved yields and reduced environmental impact.
Benzyl Phenylacetate finds extensive use in the fragrance industry due to its pleasant floral aroma. It is often employed as a flavoring agent in cosmetics, perfumes, and food products. Beyond its sensory applications, the compound has shown promise in materials science, particularly in the development of high-performance polymers and coatings. Researchers have recently investigated its role as a precursor for synthesizing advanced materials with tailored properties, such as biodegradable polymers and stimuli-responsive hydrogels.
In the field of biotechnology, Benzyl Phenylacetate has emerged as a valuable compound for drug delivery systems. Its ability to form self-assembled structures makes it an ideal candidate for encapsulating bioactive molecules, enhancing their stability and bioavailability. Recent studies have demonstrated its potential in targeted drug delivery systems, where it serves as a carrier for anticancer drugs, improving therapeutic efficacy while minimizing side effects.
The environmental impact of Benzyl Phenylacetate has also garnered attention in recent years. As industries increasingly prioritize sustainability, researchers are exploring ways to optimize its production processes to reduce waste and energy consumption. Biocatalytic methods and recycling strategies have been proposed to enhance the eco-friendliness of this compound's manufacturing.
In conclusion, Benzyl Phenylacetate (CAS No. 102-16-9) stands out as a multifaceted compound with diverse applications across various sectors. Its chemical properties, coupled with ongoing innovations in synthesis and application techniques, ensure its continued relevance in both scientific research and industrial practices. As research progresses, new avenues for exploiting this compound's potential are expected to emerge, further solidifying its position as a key player in modern chemistry.
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